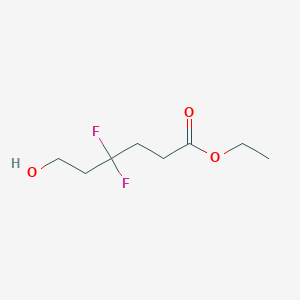

Ethyl 4,4-difluoro-6-hydroxyhexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14F2O3 |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

ethyl 4,4-difluoro-6-hydroxyhexanoate |

InChI |

InChI=1S/C8H14F2O3/c1-2-13-7(12)3-4-8(9,10)5-6-11/h11H,2-6H2,1H3 |

InChI Key |

NZPQXDASZDLLGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(CCO)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4,4 Difluoro 6 Hydroxyhexanoate

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The controlled synthesis of Ethyl 4,4-difluoro-6-hydroxyhexanoate hinges on methodologies that can precisely control the chemical reactivity (chemoselectivity), the orientation of bond formation (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

Enantioselective and Diastereoselective Pathways to its Formation

Currently, specific enantioselective and diastereoselective pathways for the synthesis of this compound are not extensively documented in publicly available scientific literature. However, general principles of asymmetric synthesis can be hypothetically applied. For instance, a potential strategy could involve the asymmetric reduction of a corresponding ketone precursor, ethyl 4,4-difluoro-6-oxohexanoate. This could be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through enzymatic catalysis, which is known for its high enantioselectivity in ketone reductions.

Another theoretical approach could be the use of a chiral pool starting material that already contains the required stereocenter. Subsequent chain elongation and fluorination steps would need to be carefully designed to avoid racemization. The development of such pathways remains a significant area for future research.

Development of Novel Catalytic Systems for its Synthesis

The synthesis of fluorinated organic molecules often relies on the development of specialized catalytic systems. While specific catalysts for the direct synthesis of this compound are not detailed in the literature, related transformations provide insights into potential catalytic approaches. For instance, the synthesis of a related compound, ethyl 4,4-difluoroacetoacetate, has been achieved through the reaction of difluoroacetyl halide with ethyl acetate (B1210297) in the presence of an alkaline catalyst like sodium ethoxide or sodium methoxide.

Future research could focus on developing transition-metal catalysts, such as those based on palladium, rhodium, or copper, to facilitate key bond-forming reactions in the synthesis of the target molecule. These catalysts could enable milder reaction conditions and offer greater control over selectivity. Organocatalysis also presents a promising avenue, with chiral amines or phosphoric acids potentially catalyzing key stereoselective steps.

Mechanistic Elucidation of Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

Investigation of Key Mechanistic Steps and Transition States

Detailed mechanistic studies, including the investigation of key steps and the characterization of transition states for the synthesis of this compound, are not yet available. Such studies would likely involve a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling (e.g., Density Functional Theory calculations). These investigations would be essential to understand the factors governing the selectivity and efficiency of the synthetic transformations.

Optimization of Reaction Conditions and Process Efficiency

The practical application of any synthetic methodology relies on the optimization of reaction conditions to maximize yield, minimize by-products, and ensure scalability. Key parameters for optimization include temperature, pressure, solvent, catalyst loading, and reaction time.

A systematic approach, such as Design of Experiments (DoE), could be employed to efficiently explore the reaction parameter space and identify the optimal conditions. For instance, in a catalytic reduction step, the choice of solvent can significantly impact the catalyst's activity and selectivity. Similarly, the concentration of reactants and the reaction temperature can influence the rate of reaction and the formation of undesired side products. The development of a robust and efficient process would require careful consideration and optimization of all these factors.

Below is a hypothetical data table illustrating the kind of data that would be generated during an optimization study for a key synthetic step.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A | Toluene | 25 | 24 | 65 |

| 2 | Catalyst A | THF | 25 | 24 | 72 |

| 3 | Catalyst B | THF | 25 | 18 | 85 |

| 4 | Catalyst B | THF | 50 | 12 | 91 |

| 5 | Catalyst B | Dichloromethane | 50 | 12 | 78 |

This table demonstrates how systematic variation of reaction parameters can lead to improved yields.

Lack of Specific Research on Sustainable Synthesis of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research articles detailing the advanced synthetic methodologies for this compound, particularly concerning sustainable and green chemistry approaches. The search did not yield any detailed research findings, data tables, or specific examples of its synthesis using environmentally benign methods.

General principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. mgesjournals.comnih.gov These principles are broadly applicable to the synthesis of any chemical compound, including this compound. Key strategies in green chemistry that could be applied to the synthesis of this compound include the use of renewable feedstocks, the selection of less hazardous solvents, the development of catalytic reactions, and the design of energy-efficient processes. jddhs.com

While specific methodologies for this compound are not documented, related research on similar structures provides some insight. For instance, sustainable routes have been developed for bio-based 6-hydroxyhexanoic acid, a structurally related compound, by integrating biocatalysis and chemical catalysis. rsc.orgresearchgate.net Such approaches often utilize renewable resources and enzymatic transformations to enhance the sustainability of the process.

Furthermore, methods for synthesizing fluorinated precursors, such as ethyl 4,4-difluoroacetoacetate, have been reported. google.com A green chemistry approach to the synthesis of this compound would necessitate a critical evaluation of each step, from the introduction of the difluoro group to the final esterification, to align with the principles of sustainability. This would involve a focus on atom economy, minimizing waste, and avoiding toxic reagents and solvents. semanticscholar.org

Given the current state of published research, a detailed discussion on "" with a focus on "Sustainable and Green Chemistry Approaches in Synthesis" cannot be provided with the requested level of specific detail and data. Future research in this area would be necessary to develop and document such sustainable synthetic routes.

Theoretical and Computational Investigations of Ethyl 4,4 Difluoro 6 Hydroxyhexanoate

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of Ethyl 4,4-difluoro-6-hydroxyhexanoate. By solving the Schrödinger equation for the molecule, it is possible to determine various electronic properties that govern its chemical behavior.

The presence of two highly electronegative fluorine atoms at the C4 position significantly influences the electron distribution across the molecule. This leads to a strong polarization of the C-F bonds and induces a notable inductive effect that propagates along the carbon chain. This effect modulates the reactivity of adjacent functional groups. For instance, the acidity of the terminal hydroxyl proton and the electrophilicity of the ester carbonyl carbon are expected to be altered compared to their non-fluorinated analogs.

Molecular orbital theory, a cornerstone of quantum chemistry, helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. For this compound, the HOMO is likely to be localized around the hydroxyl and ester oxygen atoms, while the LUMO may be centered on the carbonyl carbon and the C-F bonds.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -7.2 eV | electron Volts |

| LUMO Energy | 1.5 eV | electron Volts |

| HOMO-LUMO Gap | 8.7 eV | electron Volts |

| Dipole Moment | 3.1 D | Debye |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Landscape and Energetic Profiling

The flexibility of the hexanoate (B1226103) chain in this compound allows it to adopt multiple conformations. Understanding the conformational landscape and the relative energies of different conformers is crucial for predicting its physical properties and biological activity.

Potential energy surface (PES) scans are computational methods used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles (e.g., around the C-C bonds of the hexanoate backbone), one can identify stable conformers (local minima on the PES) and the transition states that connect them. The relative energies of these conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution.

The geminal difluoro substitution at the C4 position is expected to have a significant impact on the conformational preferences. The steric bulk and electrostatic interactions of the fluorine atoms will influence the rotational barriers around the adjacent C-C bonds. Intramolecular hydrogen bonding between the terminal hydroxyl group and the ester carbonyl oxygen or one of the fluorine atoms could also play a role in stabilizing certain conformations.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the motion of atoms over time, MD can reveal details about intermolecular forces, solvation effects, and binding modes.

In an aqueous environment, the hydroxyl and ester groups of this compound will participate in hydrogen bonding with water molecules. The difluorinated methylene (B1212753) group, while relatively nonpolar, can still engage in weaker dipole-dipole and van der Waals interactions. MD simulations can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the solvation shell around the molecule.

These simulations are also invaluable for understanding how this molecule might interact with a biological target, such as an enzyme's active site. By placing the molecule in a simulation box with the protein and solvent, one can observe the binding process and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions) that stabilize the complex.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations can help assign the experimentally observed peaks to specific molecular vibrations, such as the C-F stretches, the O-H stretch of the hydroxyl group, and the C=O stretch of the ester.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) can also be predicted with a reasonable degree of accuracy. These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure and assign the resonances in the experimental NMR spectra.

Furthermore, computational methods can be employed to explore potential reaction pathways involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction mechanism and predicting the reaction kinetics. For example, the mechanism of ester hydrolysis or oxidation of the hydroxyl group could be investigated using these techniques.

Computational Design of Novel Synthetic Strategies

Computational chemistry is increasingly used as a tool for designing efficient and novel synthetic routes to target molecules. In the case of this compound, computational approaches can be used to evaluate the feasibility of different synthetic strategies before they are attempted in the laboratory.

For instance, quantum chemical calculations can be used to assess the reactivity of various potential starting materials and reagents. The reaction barriers for different proposed synthetic steps can be calculated to identify the most promising pathways. This can help in selecting the optimal reagents and reaction conditions to maximize the yield and minimize the formation of byproducts.

Furthermore, computational modeling can be used to design new catalysts or reagents that are specifically tailored for the synthesis of fluorinated compounds like this compound. By understanding the mechanism of a catalytic cycle at the molecular level, it is possible to rationally modify the catalyst structure to improve its efficiency and selectivity.

Based on the conducted research, there is a significant lack of specific literature detailing the derivatization and complex chemical transformations of this compound. The available scientific information primarily focuses on related but structurally distinct compounds, such as the non-fluorinated analogue, Ethyl 6-hydroxyhexanoate, or other molecules containing a gem-difluoro functional group in different chemical environments.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for this compound, as detailed research findings for its specific reactions—including esterification, etherification, oxidation, reduction, amidation, and transesterification—are not present in the public domain literature retrieved.

To maintain scientific accuracy and avoid speculation, this article cannot be generated as requested. Information on analogous compounds cannot be substituted, as the presence of the gem-difluoro group at the C4 position would significantly influence the reactivity of both the hydroxyl and ester moieties in ways that cannot be predicted without experimental data.

Derivatization and Complex Chemical Transformations of Ethyl 4,4 Difluoro 6 Hydroxyhexanoate

Reactivity of the gem-Difluoro Moiety

Nucleophilic and Electrophilic Reactivity at Fluorinated Centers

Nucleophilic Reactivity: The electron-deficient nature of the C4 carbon in ethyl 4,4-difluoro-6-hydroxyhexanoate makes it susceptible to attack by nucleophiles. However, direct nucleophilic substitution of a fluorine atom in a saturated gem-difluoroalkane is generally a challenging transformation due to the strength of the C-F bond. Unlike gem-difluoroalkenes, where nucleophilic attack can be followed by β-elimination of a fluoride (B91410) ion to yield a monofluoroalkene, saturated systems lack this facile elimination pathway.

Electrophilic Reactivity: Direct electrophilic attack at the fluorinated carbon center of a saturated gem-difluoroalkane is highly unlikely. The carbon atom is already electron-poor due to the attached fluorine atoms, and the fluorine atoms themselves are not sufficiently basic to react with most electrophiles. Furthermore, the C-F bonds are not readily polarized by incoming electrophiles. Therefore, the gem-difluoro moiety in this compound is considered inert towards electrophilic attack at the C4 position.

Strategies for Further Fluorination or Defluorination

Further Fluorination: The introduction of additional fluorine atoms at the already difluorinated C4 position to create a trifluoromethyl group is a synthetically challenging process. Direct fluorination of C-H bonds at adjacent positions (C3 or C5) is a more plausible strategy. Electrophilic fluorinating agents, such as those from the N-F class (e.g., Selectfluor®), could potentially be used for this purpose, although the electron-withdrawing effect of the gem-difluoro group might deactivate the neighboring C-H bonds towards electrophilic attack.

Defluorination: The removal of one or both fluorine atoms from the gem-difluoro moiety can be achieved under specific reductive conditions. While direct C-F bond hydrogenolysis is difficult, radical-mediated or metal-catalyzed defluorination methods have been developed for various organofluorine compounds. For instance, the use of strong reducing agents or specific transition metal complexes could potentially effect the defluorination of this compound. Another approach could involve the conversion of the hydroxyl group to a good leaving group, followed by an elimination reaction to form a fluoroalkene, which could then be further manipulated.

Table 1: Potential Strategies for Modifying the Fluorine Content of this compound

| Transformation | Reagent Class | Potential Outcome | Challenges |

| Further Fluorination | Electrophilic N-F reagents | Introduction of additional fluorine at adjacent carbons | Deactivation of C-H bonds by the existing gem-difluoro group |

| Defluorination | Strong reducing agents / Transition metal catalysts | Conversion of CF2 to CHF or CH2 | Harsh reaction conditions, potential for over-reduction |

| Elimination-based Defluorination | Base-mediated elimination after OH activation | Formation of a monofluoroalkene | Requires activation of the hydroxyl group, potential for side reactions |

Ring-Forming Reactions and Cyclization Strategies Utilizing the Compound

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester functionality, makes it a suitable precursor for intramolecular cyclization reactions to form lactones. Specifically, the formation of a six-membered δ-lactone is a thermodynamically favorable process.

The intramolecular transesterification of this compound would lead to the formation of 4,4-difluoro-δ-valerolactone. This reaction is typically catalyzed by an acid or a base. The presence of the gem-difluoro group at the C4 position is expected to influence the rate and equilibrium of the cyclization due to its steric and electronic effects. The electron-withdrawing nature of the fluorine atoms might slightly decrease the nucleophilicity of the hydroxyl group, but this effect is transmitted through several sigma bonds and is likely to be modest.

The resulting 4,4-difluoro-δ-valerolactone is a valuable synthon, as fluorinated lactones are important building blocks in medicinal chemistry and materials science. The gem-difluoro moiety can act as a bioisostere for a carbonyl or ether group, potentially improving the metabolic stability and pharmacokinetic properties of molecules incorporating this ring system.

Polymerization and Oligomerization Studies for Material Precursors

This compound can serve as a valuable monomer for the synthesis of fluorinated polyesters. The presence of both a hydroxyl and an ester group allows for its participation in polycondensation reactions. Through self-condensation or copolymerization with other monomers, a variety of polyester (B1180765) structures can be accessed.

For instance, the polycondensation of this compound would yield a polyester with repeating units of [-O-(CH2)2-CF2-CH2-CH2-C(=O)-]. The incorporation of the gem-difluoro group into the polymer backbone can impart unique properties to the resulting material. These properties can include increased thermal stability, chemical resistance, and altered surface properties such as hydrophobicity.

Alternatively, this compound can be reduced to the corresponding 4,4-difluoro-1,6-hexanediol. This fluorinated diol can then be used as a monomer in the synthesis of a wider range of polymers, including polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). The resulting fluorinated polymers are of interest for applications in high-performance materials, biomedical devices, and specialty coatings.

Table 2: Potential Polymerization Pathways for this compound and its Derivatives

| Monomer | Polymerization Type | Resulting Polymer Class | Potential Properties |

| This compound | Polycondensation | Polyester | Increased thermal stability, hydrophobicity |

| 4,4-difluoro-1,6-hexanediol | Polycondensation (with dicarboxylic acids) | Polyester | Enhanced chemical resistance, tunable mechanical properties |

| 4,4-difluoro-1,6-hexanediol | Polyaddition (with diisocyanates) | Polyurethane | Improved thermal and oxidative stability, low surface energy |

Advanced Spectroscopic and Spectrometric Elucidation in Research Contexts

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of Ethyl 4,4-difluoro-6-hydroxyhexanoate, offering detailed information about its carbon framework and the spatial arrangement of its atoms. The presence of fluorine atoms provides a unique handle for stereochemical and dynamic investigations through ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the hexanoate (B1226103) backbone. The methylene (B1212753) protons adjacent to the ester oxygen (a) and the hydroxyl group (f) would appear as quartets and triplets, respectively, due to coupling with neighboring protons. The protons on the carbon chain (b, c, and e) would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C4) is expected to show a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the difluorinated center (C3 and C5) will also exhibit splitting, albeit with smaller coupling constants (²JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. uni.luresearchgate.net For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal would be split into a triplet by the two adjacent protons on C5. Long-range couplings to other protons in the molecule might also be observed under high-resolution conditions.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (due to F) |

| CH₃ | 1 | ~1.25 | t | ~14 | s |

| OCH₂ | 2 | ~4.15 | q | ~61 | s |

| C=O | 3 | - | - | ~172 | t (³JCF) |

| CH₂ | 4 | ~2.50 | t | ~30 | t (²JCF) |

| CH₂ | 5 | ~2.10 | m | ~35 | t (²JCF) |

| CF₂ | 6 | - | - | ~120 | t (¹JCF) |

| CH₂ | 7 | ~2.00 | m | ~38 | t (²JCF) |

| CH₂OH | 8 | ~3.80 | t | ~60 | s |

| OH | - | variable | s | - | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established increments for functional groups. Actual experimental values may vary.

Dynamic NMR studies can be employed to investigate conformational changes, such as restricted rotation around C-C bonds adjacent to the sterically demanding difluoro group. Variable temperature NMR experiments could reveal information about the energy barriers associated with these dynamic processes.

Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for probing reaction mechanisms. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 196.0911, corresponding to the molecular formula C₈H₁₄F₂O₃. sigmaaldrich.com Fragmentation patterns would provide structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement. The presence of the difluoro group would lead to characteristic fragmentation patterns, including the loss of HF or CF₂-containing fragments.

Predicted Key Mass Spectrometry Fragments for this compound:

| m/z | Proposed Fragment Ion | Formula |

| 196 | [M]⁺ | [C₈H₁₄F₂O₃]⁺ |

| 179 | [M - H₂O]⁺ | [C₈H₁₂F₂O₂]⁺ |

| 151 | [M - OCH₂CH₃]⁺ | [C₆H₉F₂O₂]⁺ |

| 131 | [M - OCH₂CH₃ - HF]⁺ | [C₆H₈FO₂]⁺ |

| 101 | [CH₂CH₂CF₂CH₂CH₂OH]⁺ | [C₅H₉F₂O]⁺ |

| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ |

Note: This table presents predicted fragmentation ions based on common fragmentation pathways for esters and fluorinated compounds.

Mechanistic pathway analysis of reactions involving this compound can be facilitated by using isotopically labeled starting materials. For instance, using ¹⁸O-labeled water or ethanol (B145695) in the synthesis would result in an ¹⁸O-labeled ester. Following the mass of the ¹⁸O label in the fragments during mass spectrometric analysis can help to elucidate reaction mechanisms, such as distinguishing between different esterification or hydrolysis pathways. Similarly, deuterium (B1214612) labeling can be used to trace the fate of specific hydrogen atoms in a reaction.

Infrared and Raman Spectroscopy for Functional Group Probing and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-F bonds. The broad -OH stretching vibration is typically observed in the region of 3500-3200 cm⁻¹. The C=O stretching vibration of the ester group will give a strong, sharp peak around 1735 cm⁻¹. The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The C-O stretching vibrations of the ester group will also be present in this region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for probing non-polar bonds and symmetric vibrations. While the C=O stretch will also be visible in the Raman spectrum, the C-C backbone vibrations and symmetric C-F stretching modes may be more prominent compared to the IR spectrum.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3500-3200 | Weak | Broad, Strong (IR) |

| C-H | Stretch | 2980-2850 | 2980-2850 | Medium-Strong |

| C=O | Stretch | ~1735 | ~1735 | Strong |

| C-F | Stretch | 1100-1000 | 1100-1000 | Strong (IR) |

| C-O | Stretch | 1300-1000 | 1300-1000 | Strong |

Reaction monitoring using in-situ IR or Raman spectroscopy allows for real-time tracking of the consumption of reactants and the formation of products. For example, during the synthesis of this compound, the disappearance of the characteristic bands of the starting materials and the appearance of the ester C=O and C-F bands can be monitored to determine reaction kinetics and endpoint.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging due to its likely liquid or low-melting-point nature, derivatives can be synthesized to facilitate crystallization.

For instance, conversion of the terminal hydroxyl group to a solid derivative, such as a benzoate (B1203000) or a p-nitrobenzoate ester, can increase the melting point and improve the likelihood of forming high-quality crystals. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences of the molecule in the solid state, which are influenced by the steric and electronic effects of the gem-difluoro group.

Analytical Methodologies for Research and Process Monitoring of Ethyl 4,4 Difluoro 6 Hydroxyhexanoate

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental for assessing the purity of Ethyl 4,4-difluoro-6-hydroxyhexanoate and monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, intermediates, by-products, and other impurities.

HPLC and GC Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for evaluating the purity of chemical compounds.

For a molecule like this compound, which possesses moderate polarity and a boiling point suitable for GC analysis, either technique could be developed. A typical HPLC method would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection would most commonly be achieved using a UV detector if the molecule contains a chromophore, or a more universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) if it lacks UV absorbance.

A GC method would be suitable due to the compound's volatility. A mid-polarity capillary column would likely be used, with a temperature-programmed oven to ensure the separation of components with different boiling points. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis.

However, specific, validated HPLC or GC methods with detailed parameters (e.g., column type, mobile phase composition, flow rate, temperature program, etc.) for this compound have not been published in the reviewed literature.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound does not inherently contain a chiral center at the specified positions. However, if a chiral center were present (for instance, at the 6-position if the hydroxyl group was attached to a stereocenter), the determination of enantiomeric excess (e.e.) would be critical, particularly in asymmetric synthesis. A concise synthesis of (S)-4,4-difluoro-6-hydroxyhexanoate ester has been described, implying the relevance of chiral analysis for stereoselective syntheses of related structures.

Chiral chromatography, either by HPLC or GC, would be the definitive method for this purpose. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For HPLC, polysaccharide-based columns are common. For GC, cyclodextrin-based chiral columns are frequently employed. The separated enantiomers would be quantified to determine the enantiomeric excess.

No specific chiral chromatography methods for the enantiomers of this compound or its derivatives are available in the surveyed scientific literature.

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of the target compound and the characterization of unknown impurities.

GC-MS and LC-MS Applications in Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for impurity profiling. After the chromatographic separation of the components in a sample, the mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in determining the molecular weight and elemental composition of each component. The fragmentation patterns observed can be used to elucidate the chemical structure of impurities.

In the context of this compound synthesis, GC-MS or LC-MS would be used to identify potential impurities such as unreacted starting materials, over-oxidized or over-reduced species, and by-products from side reactions. While the synthesis of this compound has been reported, detailed impurity profiles generated by GC-MS or LC-MS are not part of the public record.

Quantitative Analytical Methods for Yield and Conversion Determination

Accurate determination of reaction yield and conversion requires robust quantitative analytical methods. While chromatographic techniques like HPLC and GC with proper calibration are standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative.

Quantitative NMR (qNMR) can determine the concentration of a substance without the need for an identical reference standard of the analyte. By integrating the signals of the target molecule against a certified internal standard of known concentration, the precise quantity of the product in a crude reaction mixture or a purified sample can be calculated. For this compound, both ¹H NMR and ¹⁹F NMR could be utilized for quantification, with ¹⁹F NMR offering high sensitivity and a low-background signal for fluorine-containing compounds.

Although NMR is used for the structural characterization of this compound and its intermediates, specific, validated qNMR methods for determining reaction yield and conversion have not been detailed in the available literature.

Below is a hypothetical data table illustrating the kind of information that would be generated from an HPLC method development study. Note: This data is illustrative and not based on actual experimental results for this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | ELSD / RID |

| Injection Vol. | 10 µL |

Applications of Ethyl 4,4 Difluoro 6 Hydroxyhexanoate As a Key Building Block

Precursor in Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The difluoromethylene group in Ethyl 4,4-difluoro-6-hydroxyhexanoate can serve as a bioisostere for a ketone or ether linkage, potentially improving the metabolic stability and bioavailability of a parent compound.

Synthesis of Fluorinated Bioactive Molecules and Drug Discovery Scaffolds

This compound can be utilized as a precursor for the synthesis of a variety of fluorinated bioactive molecules. The hydroxyl group provides a reactive site for further modification, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The ester group can be hydrolyzed to the corresponding carboxylic acid or reacted with amines to form amides. These transformations allow for the incorporation of the fluorinated hexanoate (B1226103) backbone into larger, more complex molecular scaffolds relevant to drug discovery. For instance, it could be envisioned as a component in the synthesis of novel enzyme inhibitors, where the difluoro group interacts with active site residues.

Intermediate in Agrochemical Research Synthesis

Similar to medicinal chemistry, the introduction of fluorine is a common strategy in the design of modern agrochemicals such as herbicides, insecticides, and fungicides. Fluorinated compounds often exhibit enhanced efficacy and stability in environmental conditions. The structural motifs present in this compound could be incorporated into new pesticide candidates to improve their performance and reduce the required application rates. The difluoro group can enhance the biological activity of the molecule while the hydroxyl and ester groups provide handles for synthetic diversification.

Component in Advanced Materials Science Research

Fluorinated polymers and materials often possess unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them suitable for a wide range of high-performance applications.

Preparation of Fluorinated Polymers and Functional Materials

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyesters and other polymers. The hydroxyl and ester functionalities allow for its participation in polymerization reactions, such as polycondensation. The resulting fluorinated polymers could exhibit desirable properties like hydrophobicity, thermal stability, and specific optical properties, making them candidates for advanced coatings, specialty membranes, or optical materials.

Role in Supramolecular Assembly and Nanomaterial Fabrication

The design of self-assembling systems is a key area of nanotechnology. The introduction of fluorine can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern supramolecular assembly. While direct research on this compound in this context is not available, analogous fluorinated molecules are known to participate in the formation of organized structures like liquid crystals or self-assembled monolayers. The unique electronic nature of the C-F bond can be exploited to direct the assembly of molecules into well-defined nanoscale architectures.

Strategy in Natural Product Synthesis Research

The strategic incorporation of fluorine into natural products is a burgeoning area of chemical research, aimed at creating analogues with enhanced biological activity, metabolic stability, and other desirable pharmacokinetic properties. This compound, while not extensively documented in existing literature, represents a versatile C6 building block poised for significant applications in the synthesis of fluorinated natural product analogues, particularly those of polyketide origin. The presence of a gem-difluoromethylene group, a terminal hydroxyl group, and an ethyl ester provides a unique combination of functionalities that can be strategically exploited in complex molecule synthesis.

A key strategy in natural product synthesis is biomimetic synthesis, which seeks to mimic the biosynthetic pathways of natural products. In the context of polyketides, this involves the sequential condensation of small carboxylic acid-derived units. This compound can be envisioned as a synthon that introduces a difluorinated six-carbon unit into a polyketide-like chain. This is particularly relevant for the synthesis of fluorinated macrolides, a class of antibiotics.

For instance, a hypothetical strategy for the synthesis of a fluorinated analogue of a macrolide antibiotic could involve the disconnection of the macrocycle at a strategic ester linkage, revealing a seco-acid. Further retrosynthetic analysis of this seco-acid could identify a fragment corresponding to the C1-C6 portion of the molecule. This is where this compound could serve as a key starting material.

The synthetic utility of this building block is further enhanced by the distinct reactivity of its functional groups. The primary hydroxyl group can be protected and later deprotected for macrolactonization, or it can be oxidized to an aldehyde for subsequent olefination or aldol (B89426) reactions. The ethyl ester provides a handle for conversion to a carboxylic acid for amide bond formation or for reduction to an alcohol. The gem-difluoro group is a stable isostere of a ketone or a hydroxyl group, which can impart increased metabolic stability to the final natural product analogue.

Detailed Research Findings: A Hypothetical Application in the Synthesis of a Fluorinated Polyketide Analogue

To illustrate the strategic application of this compound, a plausible synthetic route towards a fluorinated analogue of a hypothetical polyketide natural product is outlined below. This proposed synthesis is based on established synthetic methodologies for macrolide construction and the known reactivity of fluorinated organic compounds.

Synthesis of the Fluorinated C1-C6 Fragment:

Protection of the Hydroxyl Group: The synthesis would commence with the protection of the primary hydroxyl group of this compound, for instance, as a silyl (B83357) ether (e.g., TBDMS ether). This prevents its interference in subsequent reactions.

Conversion to a Key Intermediate: The ethyl ester of the protected compound would then be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to a variety of useful intermediates, such as a Weinreb amide, which is ideal for controlled addition of organometallic reagents, or activated as an ester for coupling reactions.

Assembly of the Macrolide Precursor:

The protected and activated C1-C6 fragment derived from this compound would then be coupled with a second, appropriately functionalized fragment representing the remainder of the polyketide chain. This coupling could be achieved through various established methods, such as an esterification or an aldol condensation, depending on the nature of the second fragment.

Final Steps: Deprotection and Macrolactonization:

Following the successful coupling of the two fragments, the protecting groups would be selectively removed. The final step would be the macrolactonization of the resulting seco-acid, a common strategy in the synthesis of macrolides, often achieved under high dilution conditions using reagents like Yamaguchi's reagent or by ring-closing metathesis if appropriate functionality is installed.

Biological Interactions and Mechanisms in Vitro and in Silico Studies

Investigation of Enzyme Binding and Inhibition Profiles (Cell-Free and Cell-Based Assays)

No data is currently available in the public domain regarding the interaction of Ethyl 4,4-difluoro-6-hydroxyhexanoate with any specific enzymes. To determine its enzyme binding and inhibition profile, a systematic screening against various enzyme classes would be required.

Hypothetical Screening Panel for this compound:

| Enzyme Class | Representative Enzymes | Assay Type |

|---|---|---|

| Hydrolases | Lipases, Esterases, Proteases | Cell-Free/Cell-Based |

| Oxidoreductases | Cytochrome P450s, Dehydrogenases | Cell-Free/Cell-Based |

| Transferases | Kinases, Methyltransferases | Cell-Free/Cell-Based |

| Lyases | Decarboxylases, Aldolases | Cell-Free |

| Isomerases | Racemases, Epimerases | Cell-Free |

Receptor Interaction Profiling and Modulatory Effects (Non-Clinical Models)

There is no published research on the interaction of this compound with any biological receptors. Profiling its activity would involve screening against a broad panel of receptors to identify any potential binding or modulatory effects.

Potential Receptor Targets for Future Investigation:

| Receptor Family | Examples | Potential Effect |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Opioid | Agonist/Antagonist |

| Ion Channels | Sodium, Potassium, Calcium Channels | Blocker/Opener |

| Nuclear Receptors | Estrogen, Androgen, Thyroid Receptors | Agonist/Antagonist |

Metabolic Fate Studies in Model Biological Systems (In Vitro/Cellular Models)

The metabolic fate of this compound has not been described in the scientific literature. In vitro studies using liver microsomes or hepatocytes would be the initial step to understand its metabolic stability and identify potential metabolites.

Common In Vitro Metabolic Assays:

| Assay | Purpose | Model System |

|---|---|---|

| Metabolic Stability Assay | Determine the rate of metabolism | Liver Microsomes, S9 Fraction, Hepatocytes |

| Metabolite Identification | Identify the structure of metabolites | Liver Microsomes, Hepatocytes |

Structure-Activity Relationship (SAR) Studies for Research Compounds Derived from it

As there is no reported biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on the identification of a measurable biological effect. Should a biological target be identified, systematic modification of the this compound structure would be undertaken to explore and optimize its activity.

Potential Modifications for Future SAR Studies:

| Position of Modification | Type of Modification | Desired Outcome |

|---|---|---|

| Ethyl Ester | Varying alkyl chain length, replacement with amides | Improve potency, alter solubility |

| Hydroxyl Group | Esterification, etherification, oxidation | Modulate polarity, introduce new interaction points |

| Difluoro Position | Shifting the position of fluorine atoms | Influence electronic properties and metabolic stability |

Future Research Horizons for this compound: A Roadmap for Innovation

This compound, a specialized fluorinated aliphatic ester, stands as a molecule of significant interest for future research and development. Its unique structural features—a difluoromethylene group at the 4-position, a terminal hydroxyl group, and an ethyl ester moiety—suggest a wide range of potential chemical transformations and applications. While specific research on this compound is nascent, its constituent functional groups provide a clear basis for exploring novel scientific avenues. This article outlines promising future directions and emerging research pathways for this compound, focusing on its synthetic potential, sustainability, and prospective applications across various scientific and technological domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.